The synthesis of INCB62079 involves several key steps that focus on constructing its complex molecular framework. While specific proprietary methods may not be publicly disclosed, typical synthesis strategies for similar compounds include:
The process typically requires careful control of reaction conditions (temperature, pH, solvent) to ensure high yield and purity of INCB62079. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
INCB62079 possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C19H22N4O2S, indicating a diverse array of atoms that facilitate interactions with biological targets.
The three-dimensional conformation of INCB62079 is crucial for its interaction with target kinases, influencing its efficacy as an inhibitor.
INCB62079 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The mechanism of action of INCB62079 primarily involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. By binding to the active site of these kinases, INCB62079 prevents substrate phosphorylation, thereby disrupting signaling cascades that lead to uncontrolled cell division.
Relevant data regarding these properties inform formulation strategies for clinical applications.
INCB62079 has potential applications in various scientific fields:
INCB062079 is a selective small-molecule inhibitor designed to target the adenosine triphosphate (ATP)-binding pocket of the fibroblast growth factor receptor 4 (FGFR4) kinase domain. The kinase domain of FGFR4 comprises a bilobed structure with a highly conserved N-lobe (β1–β5 sheets and αC-helix) and a larger C-lobe (αD–αI helices), creating a deep cleft for ATP binding [6]. INCB062079 competitively occupies this cleft, forming hydrogen bonds with the hinge region residues (e.g., Ala553 and Glu554) and hydrophobic interactions with the gatekeeper residue Val550 [4] [6]. This binding prevents ATP from accessing its catalytic site, thereby halting kinase activation.
Table 1: Key Structural Interactions of INCB062079 in FGFR4 Kinase Domain
Binding Site Region | Residues Involved | Interaction Type | Functional Consequence |
---|---|---|---|
Hinge region | Ala553, Glu554 | Hydrogen bonding | Stabilizes inhibitor positioning |
Gatekeeper residue | Val550 | Hydrophobic interactions | Blocks ATP access |
P-loop | Gly482–Glu488 | Van der Waals forces | Enhances binding affinity |
DFG motif | Asp652–Phe653-Gly654 | Steric hindrance | Locks kinase in inactive state |
Quantum mechanical calculations reveal that INCB062079 exhibits a high energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicating exceptional stability during target engagement [4]. Molecular dynamics simulations further confirm that INCB062079 stabilizes the FGFR4 kinase in an inactive "DFG-out" conformation, where the Asp652-Phe653-Gly654 motif rotates away from the catalytic site [6]. This conformational shift disrupts the magnesium ion coordination essential for phosphotransfer, providing sub-nanomolar inhibitory potency (IC₅₀: 5–10 nM) [1].
A defining feature of INCB062079 is its acrylamide group, which facilitates covalent bond formation with Cys552—a residue unique to FGFR4 among FGFR family members. This residue resides near the ATP-binding cleft in the N-lobe [1] [4]. Upon reversible binding, INCB062079’s electrophilic acrylamide group undergoes Michael addition with the thiol group of Cys552, forming an irreversible covalent adduct.
The Cys552 adduction confers three critical advantages:
Structural studies show that covalent modification induces allosteric changes in the P-loop (residues Gly482–Glu488), tightening its enclosure around INCB062079 and further excluding ATP [4]. This mechanism is validated by crystallographic data where Cys552-adducted INCB062079 occupies 98% of the ATP-binding site volume [4].
The FGF19–FGFR4 axis drives oncogenesis in multiple cancers by activating proliferative and anti-apoptotic pathways. FGF19, an endocrine ligand, binds FGFR4 and its co-receptor β-Klotho, inducing receptor dimerization and autophosphorylation. This activates downstream cascades, including:
INCB062079 disrupts this axis by blocking FGFR4 kinase activity. Preclinical studies demonstrate its efficacy in FGF19-amplified hepatocellular carcinoma (HCC) models, where it reduces tumor growth by 70–90% [1] [5]. Mechanistically, inhibition dephosphorylates FRS2α—the primary adaptor protein for FGFR4—preventing recruitment of GRB2/SOS and PI3K effectors [5] [10]. Consequently, phosphorylated ERK and AKT levels diminish, inducing G1 cell-cycle arrest and apoptosis.
Table 2: Antitumor Effects of INCB062079 in FGF19-Driven Models
Cancer Type | Model System | FGFR4 Alteration | Key Outcomes |
---|---|---|---|
Hepatocellular carcinoma | Cell line (HepG2) | FGF19 amplification | IC₅₀: 47.42 µM; ↓pERK, ↓pAKT, apoptosis [4] |
Ovarian cancer | Xenograft | FGFR4 overexpression | Partial response; tumor regression [1] |
Breast cancer | Cell line (MDA-MB-468) | Autocrine FGF19 | ↓Viability, ↑caspase-3/7 activity [10] |
In a phase I trial, a patient with ovarian cancer (FGFR4 status unknown) achieved a partial response lasting 7.5 months, underscoring clinical relevance [1].
INCB062079’s target engagement is quantifiable through pharmacodynamic biomarkers:
INCB062079 exposure is dose-proportional, with twice-daily dosing achieving sustained FGFR4 occupancy [1]. Downstream, this suppresses transphosphorylation of tyrosine residues in the kinase domain (e.g., Tyr642 and Tyr643), which are essential for signal propagation. Consequently, oncogenic transcription factors (e.g., MYC and ETV5) are downregulated, while pro-apoptotic proteins (e.g., BIM) are upregulated [5] [10].
Table 3: Pharmacodynamic Markers of INCB062079 Activity
Biomarker | Change Post-Treatment | Biological Significance | Clinical Correlation |
---|---|---|---|
Plasma FGF19 | ↑ 2–4 fold | Feedback loop activation | Target engagement confirmation |
Serum C4 | ↓ >50% | Bile acid synthesis inhibition | Mitigates diarrhea risk [1] |
Tumor pFGFR4 | ↓ >80% | Direct kinase inhibition | Antitumor efficacy predictor |
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